molecular formula C20H26N4O3S2 B2963723 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone CAS No. 1181462-25-8

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone

Cat. No.: B2963723
CAS No.: 1181462-25-8
M. Wt: 434.57
InChI Key: JSOMLKBLOCUPJU-UHFFFAOYSA-N
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Description

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone is a useful research compound. Its molecular formula is C20H26N4O3S2 and its molecular weight is 434.57. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties. These compounds have been synthesized from 2-hydroxyacetophenone, leading to various target compounds with good yields. The synthesized compounds were characterized using IR, NMR, and HR mass spectra (Li et al., 2012).

  • Antifungal Activity : Another study focused on the synthesis of novel tetrazole derivatives and evaluated their antifungal activity. The chemical structures of these compounds were confirmed by various spectral data. The compounds displayed significant antifungal activity, particularly against Candida albicans and other molds, demonstrating their potential as antifungal agents (Łukowska-Chojnacka et al., 2016).

  • Anti-Helicobacter pylori Agents : A study on novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole as anti-Helicobacter pylori agents revealed that certain carbamates displayed potent and selective activities against this gastric pathogen. These compounds met several significant in vitro microbiological criteria required for a novel anti-H. pylori agent (Carcanague et al., 2002).

  • Antimicrobial Activity : Research on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed that several derivatives showed activity exceeding that of reference drugs. This study indicates the potential of these compounds in antimicrobial applications (Alsaedi et al., 2019).

  • Computational and Biological Activity of Heteroatomic Compounds : A study on the synthesis, computational, and biological activity of heteroatomic compounds based on phenylthiourea and acetophenone identified compounds with significant effects on biological membranes and potential in drug development (Farzaliyev et al., 2020).

Mechanism of Action

Target of Action

It’s known that the incorporation of a sulfoximine group into bioactive compounds often improves their adme/tox profile, and enhances potency .

Mode of Action

The mode of action of EN300-26606495 involves its interaction with its targets, leading to changes in cellular functions. The sulfoximine group in the compound can serve as both hydrogen bond donors and acceptors at the same time . This allows for the modulation of a molecule’s lipophilicity, optimizing its solubility and permeability properties. Additionally, it can alter the interaction of a molecule with its target receptor, improving potency and specificity .

Biochemical Pathways

It’s known that the regulation of metabolic pathways plays a significant role in ensuring that the output of the pathways meets biological demand

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of EN300-26606495 are influenced by the sulfoximine group in the compound. This group often improves the ADME/Tox profile of bioactive compounds, enhancing their potency . It also contributes to the chemical and metabolic stability of the compound .

Result of Action

The compound’s interaction with its targets can lead to changes in cellular functions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include physical conditions such as temperature and pH, as well as biological factors such as the presence of other molecules or cells

Properties

IUPAC Name

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S2/c1-2-10-23-11-9-21-20(23)28-17-19(25)22-12-14-24(15-13-22)29(26,27)16-8-18-6-4-3-5-7-18/h3-9,11,16H,2,10,12-15,17H2,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOMLKBLOCUPJU-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1SCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=CN=C1SCC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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